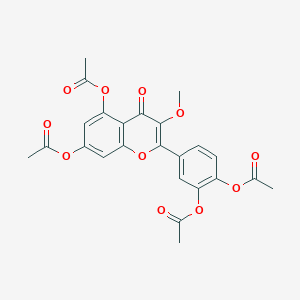

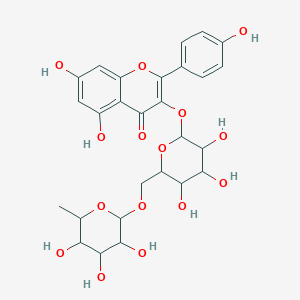

3-O-Methylquercetin tetraacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

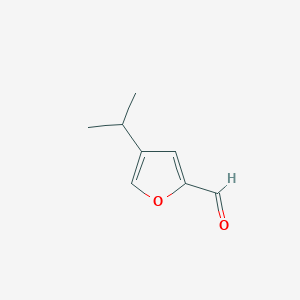

3-O-Methylquercetin tetraacetate, also known as Quercetin 3-O-methyl ether peracetate, is an antiplatelet agent . It has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Synthesis Analysis

The synthesis of this compound involves the preparation of penta-O-methylquercetin, followed by selective demethylation with BBr3 and BCl3/TBAI .Molecular Structure Analysis

The molecular weight of this compound is 484.41, and its formula is C24H20O11 . The molecular structure includes a flavonoid core, which is a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring .Chemical Reactions Analysis

This compound is known to have a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .Scientific Research Applications

Potent Suppressive Effects on Airway Hyperresponsiveness

QMTA has been studied for its suppressive effects on ovalbumin-induced airway hyperresponsiveness, suggesting potential therapeutic applications for asthma. It was found to be a more potent phosphodiesterase (PDE)3/4 inhibitor than its precursor compounds, demonstrating significant bronchodilator effects and the ability to inhibit inflammatory cell infiltration in the airways. This highlights QMTA's potential as a treatment for asthma due to its bronchodilator and anti-inflammatory properties (Jiang et al., 2007).

Mechanisms of Relaxant Action in Trachea

Another study focused on the relaxant effects of 3-O-Methylquercetin in isolated guinea pig trachea, providing insights into its mechanism of action. It was found to relax tracheal segments and inhibit contractions induced by various agents, suggesting a role in treating asthma through its non-competitive inhibition of certain contractions and its effects on cyclic nucleotide phosphodiesterases (PDEs) (Ko et al., 2002).

Antiproliferative and Antimicrobial Effects

QMTA and its related compounds have shown antiproliferative and antimicrobial effects, suggesting potential as anticancer and antimicrobial agents. Specific methylated derivatives of quercetin isolated from Inula viscosa demonstrated selective activity against certain cancer cell lines and microbes, indicating the therapeutic potential of these compounds in treating cancer and infections (Talib et al., 2012).

Extraction and Purification from Organic Sources

Research has also focused on the extraction and purification of 3-O-Methylquercetin from organic sources, such as Nicotiana tabacum L. trichomes. The study outlined methods for obtaining 3-MQ in higher amounts and greater purity, which could support further biological testing and pharmaceutical applications. This research underscores the importance of developing efficient extraction and purification techniques to harness the bioactive potential of flavonoids like 3-O-Methylquercetin (Schwingel et al., 2014).

Suppression of Nitric Oxide Production

Another study explored the suppression of nitric oxide production by 3-O-Methylquercetin in RAW 264.7 cells, indicating anti-inflammatory effects. This research provides a basis for the use of 3-O-Methylquercetin in treating inflammatory conditions, highlighting its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and, consequently, reduce nitric oxide production (Jiang et al., 2006).

Mechanism of Action

Target of Action

3-O-Methylquercetin tetraacetate primarily targets phosphodiesterase (PDE) enzymes , specifically PDE3 and PDE4 . It also has a potent antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It significantly inhibits cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase activity . This inhibition leads to a decrease in the degradation of cAMP and cGMP, resulting in their accumulation within cells .

Biochemical Pathways

The accumulation of cAMP and cGMP affects various biochemical pathways. These cyclic nucleotides are second messengers in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. They also play a role in the relaxation of smooth muscles, such as those found in the trachea .

Pharmacokinetics

Quercetin is glucuronidated, sulfated, or methylated in the human body . Similar metabolic pathways may apply to this compound.

Result of Action

The inhibition of PDE activity and the subsequent accumulation of cAMP and cGMP lead to various cellular effects. For instance, this compound has been shown to relax histamine, carbachol, and KCl-induced precontractions in guinea pig trachea . It also has a potent antiplatelet effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain ions and the pH can affect the chemical stability of quercetin Similarly, these factors might also influence the stability and efficacy of this compound

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-O-Methylquercetin tetraacetate interacts with various biomolecules, particularly enzymes involved in platelet aggregation . It has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), with IC50 values ranging from 1.6-86.9 μM for PDE1-PDE5 .

Cellular Effects

The compound has been shown to have potent effects on cell viability. For instance, it has been found to reduce the viability of A375 human amelanotic melanoma cancer cell lines in a time- and dose-dependent manner . It also has a significant antiplatelet effect on arachidonic acid, collagen-induced, and PAF-induced platelet aggregation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the activity of cAMP and cGMP-phosphodiesterase (PDE), enzymes that play a crucial role in cellular signal transduction .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s antiplatelet effects are potent and significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with enzymes involved in platelet aggregation . Furthermore, it has been found to inhibit cAMP and cGMP-phosphodiesterase (PDE), key enzymes in cellular signal transduction .

Properties

IUPAC Name |

[2-acetyloxy-4-(5,7-diacetyloxy-3-methoxy-4-oxochromen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O11/c1-11(25)31-16-9-19(34-14(4)28)21-20(10-16)35-23(24(30-5)22(21)29)15-6-7-17(32-12(2)26)18(8-15)33-13(3)27/h6-10H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJPBMYKKVBCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)